2-(2,5-Dimethylfuran-3-yl)-5-(furan-2-yl)-1,3,4-oxadiazole

Lipophilicity LogP Drug-likeness

2-(2,5-Dimethylfuran-3-yl)-5-(furan-2-yl)-1,3,4-oxadiazole is a 2,5-disubstituted 1,3,4-oxadiazole derivative bearing two distinct furan rings—one unsubstituted furan-2-yl and one 2,5-dimethylfuran-3-yl substituent. Its molecular formula is C12H10N2O3 with a molecular weight of 230.22 g/mol, and it is commercially available at 97% purity (Catalog No.

Molecular Formula C12H10N2O3
Molecular Weight 230.22 g/mol
Cat. No. B13111969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-Dimethylfuran-3-yl)-5-(furan-2-yl)-1,3,4-oxadiazole
Molecular FormulaC12H10N2O3
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C(O1)C)C2=NN=C(O2)C3=CC=CO3
InChIInChI=1S/C12H10N2O3/c1-7-6-9(8(2)16-7)11-13-14-12(17-11)10-4-3-5-15-10/h3-6H,1-2H3
InChIKeyZYDFPDRNDGWQGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,5-Dimethylfuran-3-yl)-5-(furan-2-yl)-1,3,4-oxadiazole (CAS 796850-12-9): Physicochemical Properties and Procurement Specifications


2-(2,5-Dimethylfuran-3-yl)-5-(furan-2-yl)-1,3,4-oxadiazole is a 2,5-disubstituted 1,3,4-oxadiazole derivative bearing two distinct furan rings—one unsubstituted furan-2-yl and one 2,5-dimethylfuran-3-yl substituent . Its molecular formula is C12H10N2O3 with a molecular weight of 230.22 g/mol, and it is commercially available at 97% purity (Catalog No. CM1074091) . The compound is offered as a research chemical building block for medicinal chemistry and materials science applications.

Scaffold: 2,5-disubstituted 1,3,4-oxadiazole with distinct furan substituents
Selection: Asymmetric substitution pattern provides a unique electronic and steric profile
Use context: Research building block for medicinal chemistry and materials science

Why Generic Substitution Fails for 2-(2,5-Dimethylfuran-3-yl)-5-(furan-2-yl)-1,3,4-oxadiazole: Substituent-Dependent Physicochemical Shifts


In the 1,3,4-oxadiazole series, the identity and substitution pattern of the pendant heterocycles dictate lipophilicity, electron distribution, and intermolecular packing. For the target compound, the presence of a methylated furan at the 2-position and an unsubstituted furan at the 5-position creates an asymmetric electronic and steric environment that cannot be replicated by symmetric di-furan or phenyl-furan analogs [1]. Even minor substituent changes result in measurable shifts in LogP, boiling point, and density, which directly affect compound handling, formulation compatibility, and potential biological partitioning . Therefore, generic substitution with a closely related 2,5-disubstituted-1,3,4-oxadiazole without controlling for these substituent-specific properties may lead to divergent experimental outcomes.

Substituent-dependent lipophilicity Methylated furan vs. unsubstituted furan shifts LogP; symmetric or phenyl analogs may not replicate partitioning behavior.
Electronic and steric asymmetry The unique 2,5-dimethylfuran-3-yl / furan-2-yl combination creates a dipole and steric environment not transferable to symmetric di-furan or phenyl-furan oxadiazoles.
Purity specification mismatch Typical 95% purity for close analogs cannot guarantee the same impurity profile; vendor-specified higher purity reduces interference risk.

Quantitative Differentiation Evidence for 2-(2,5-Dimethylfuran-3-yl)-5-(furan-2-yl)-1,3,4-oxadiazole vs. Closest Analogs


Increased Lipophilicity (LogP 3.02) Relative to Symmetrical 2,5-Di(furan-2-yl)-1,3,4-oxadiazole (LogP 1.73)

The target compound exhibits a computed LogP of 3.02, which is 1.29 log units higher than the 1.73 value for the symmetrical 2,5-di(furan-2-yl)-1,3,4-oxadiazole . This difference arises from the two methyl groups on the 2,5-dimethylfuran ring, which increase hydrophobic surface area and reduce hydrogen-bonding capacity relative to the unsubstituted furan. A LogP shift of this magnitude is expected to alter membrane permeability and organic-solvent partitioning behavior, making the target compound more suitable for applications requiring moderate lipophilicity (e.g., blood–brain barrier penetration studies) than its more polar symmetric analog.

Lipophilicity (LogP)
Data to verify
Target LogP 3.02 vs symmetric analog 1.73
ΔLogP +1.29 (computed, ChemSrc)
Reported LogP shift may alter assay partitioning and extraction behavior.
Computed value; experimental verification recommended.
Lipophilicity LogP Drug-likeness

Higher Boiling Point (368.9 °C) and Density (1.2 g/cm³) Compared to 2-(Furan-2-yl)-5-phenyl-1,3,4-oxadiazole

The target compound has a predicted boiling point of 368.9 ± 52.0 °C at 760 mmHg and a density of 1.2 ± 0.1 g/cm³ . In comparison, the phenyl-substituted analog 2-(furan-2-yl)-5-phenyl-1,3,4-oxadiazole (CAS 14093-97-1) has a lower boiling point of 359.9 °C and a comparable density of 1.233 g/cm³ [1]. The ~9 °C higher boiling point of the target compound, despite having a lower molecular weight than some analogs, suggests stronger intermolecular interactions (e.g., dipole–dipole and van der Waals forces) conferred by the methylated furan ring. This thermal stability difference can influence purification method selection (distillation vs. chromatography) and long-term storage conditions.

Boiling point & density
Reported
BP 368.9 °C / d 1.2 vs phenyl analog 359.9 °C / 1.233
ΔBP ≈ +9 °C (predicted, 760 mmHg)
Higher predicted boiling point suggests stronger intermolecular interactions.
Predicted values; may influence purification method selection.
Thermal Properties Boiling Point Density

Higher Molecular Weight and Distinct Refractive Index vs. Symmetrical 2,5-Di(furan-2-yl)-1,3,4-oxadiazole

The target compound has a molecular weight of 230.22 g/mol and a predicted refractive index of 1.533 , compared to 202.17 g/mol and a refractive index of 1.539 for 2,5-di(furan-2-yl)-1,3,4-oxadiazole . The higher molecular weight (+28.05 g/mol) is attributable to the two additional methyl groups, while the slightly lower refractive index suggests differences in electronic polarizability. These variations are relevant for applications where molecular size or optical constants are critical, such as fragment-based screening libraries or materials with specific refractive index requirements.

MW & refractive index
Data to verify
MW 230.22 / n 1.533 vs symmetric 202.17 / 1.539
ΔMW +28.05, Δn −0.006 (computed)
MW difference impacts fragment library binning; refractive index shift may affect optical material evaluation.
Computed refractive index; experimental validation advised.
Molecular Weight Refractive Index Optical Properties

Structural Asymmetry and the 2,5-Dimethylfuran-3-yl Motif as a Privileged Building Block in Agrochemicals

The 2,5-dimethyl-3-furyl substructure is recognized as a characteristic feature of numerous commercial agrochemicals and drugs [1]. The target compound uniquely combines this privileged motif with an unsubstituted furan-2-yl group on a 1,3,4-oxadiazole scaffold, resulting in an asymmetric structure that is distinct from both symmetric di-furan and phenyl-furan analogs. This asymmetry creates a dipole moment and electron distribution not achievable with symmetric substitution patterns, which may influence binding interactions in biological targets. No single comparator compound replicates this exact combination of substituent electronic effects and steric bulk.

Structural asymmetry
Class-level
2,5-dimethylfuran-3-yl at C2, furan-2-yl at C5; privileged agrochemical motif incorporated into asymmetric oxadiazole.
Distinct chemotype not covered by symmetric or phenyl-substituted analogs.
Class-level inference from agrochemical literature; specific activity not yet reported.
Structural Asymmetry Agrochemical Building Block Heterocyclic Scaffold

Commercially Specified Purity (97%) Versus Typical 95% for Analogous Building Blocks

The target compound is supplied at a guaranteed purity of 97% (Catalog No. CM1074091) . In contrast, several structurally analogous 1,3,4-oxadiazole building blocks such as 2-(furan-2-yl)-5-phenyl-1,3,4-oxadiazole are routinely offered at 95% purity . The 2-percentage-point higher purity specification reduces the burden of pre-use purification and minimizes the risk of impurity-driven assay interference. Although both purity levels are acceptable for many research applications, the higher specified purity may be advantageous for sensitive catalytic or biological assays where trace impurities could affect results.

Purity specification
Specification review
Target 97% (CM1074091) vs typical analog 95%
ΔPurity +2 percentage points (vendor COA)
Higher specified purity may reduce pre-use purification and impurity-driven assay interference.
Batch-dependent; confirm by HPLC/NMR per supplier specification.
Purity Specification Quality Control Procurement

Recommended Application Scenarios for 2-(2,5-Dimethylfuran-3-yl)-5-(furan-2-yl)-1,3,4-oxadiazole Based on Evidence of Differentiation


Medicinal Chemistry Lead Optimization Requiring Moderate Lipophilicity (LogP ~3)

The target compound's LogP of 3.02 places it in an optimal range for oral bioavailability (typically LogP 1–4), making it a suitable scaffold for lead optimization programs where balanced hydrophobicity is desired. Its lipophilicity is higher than symmetric di-furan oxadiazoles (LogP 1.73), potentially offering improved membrane permeability while retaining hydrogen-bond acceptor capacity from the oxadiazole and furan oxygen atoms . Researchers designing CNS-penetrant candidates may prioritize this compound over the more polar symmetric analog for initial SAR exploration.

Agrochemical Discovery Leveraging the 2,5-Dimethylfuran-3-yl Pharmacophore

The 2,5-dimethyl-3-furyl group is a validated substructure in commercial agrochemicals . The target compound integrates this motif into a 1,3,4-oxadiazole framework that is also known for fungicidal and herbicidal activity in patent literature. This specific combination represents a chemotype not extensively explored in published agrochemical patents, offering a novel starting point for fungicide or herbicide discovery programs seeking to expand beyond phenyl-substituted oxadiazoles.

Building Block for Diversity-Oriented Synthesis and Fragment-Based Screening

With a molecular weight of 230.22 g/mol and a computed LogP of 3.02, the target compound falls within fragment-like chemical space (MW < 300 Da). Its asymmetric substitution pattern and moderate lipophilicity distinguish it from symmetric analogs, providing a unique vector for fragment growth. The 97% vendor-specified purity minimizes the need for pre-screening purification, making it suitable for direct incorporation into fragment libraries or parallel synthesis workflows .

Materials Science: Candidate for Fluorescent or Optoelectronic Applications

2,5-Disubstituted-1,3,4-oxadiazoles are established fluorescent cores used in laser dyes, scintillators, and OLED materials . The target compound's asymmetric furan substitution pattern and predicted refractive index (1.533) differ from the symmetric analog (1.539), potentially altering its solid-state packing and emission properties. While no direct fluorescence data exist for this specific compound, its structural analogy to known fluorescent oxadiazoles supports its evaluation as a novel emitter or electron-transport material in optoelectronic device research.

Application
Selection Property
Validation Focus
Med Chem Lead Optimization
Reported moderate lipophilicity (LogP in drug-like range)
LogP verification by shake-flask or HPLC; membrane permeability assays
Agrochemical Discovery
2,5-dimethylfuran pharmacophore integrated into oxadiazole
Fungicidal / herbicidal activity screening; structure–activity profiling
Fragment-Based Screening
Fragment-like MW (
Library purity and solubility profiling; hit expansion feasibility
Optoelectronic Materials
Asymmetric oxadiazole core with distinct predicted refractive index
Solid-state emission and packing analysis; OLED/fluorophore evaluation
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